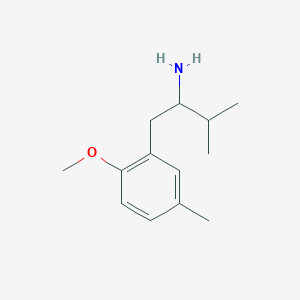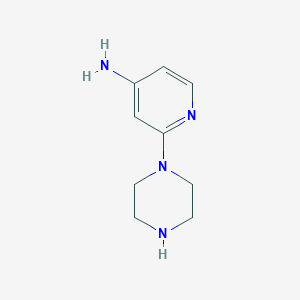
2-(Piperazin-1-yl)pyridin-4-amine
描述
2-(Piperazin-1-yl)pyridin-4-amine is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
作用机制
Target of Action
The primary targets of 2-(Piperazin-1-yl)pyridin-4-amine are the Histamine H3 and Sigma-1 Receptors . These receptors play a crucial role in various physiological functions. The Histamine H3 receptor is involved in the release and synthesis of histamine and other neurotransmitters, while the Sigma-1 receptor is involved in modulating the function of other proteins.
Mode of Action
This compound interacts with its targets, the Histamine H3 and Sigma-1 receptors, acting as an antagonist . This means it binds to these receptors and inhibits their activity. The compound’s interaction with these receptors results in changes in cellular signaling pathways, leading to its therapeutic effects.
Biochemical Pathways
Given its antagonistic action on the histamine h3 and sigma-1 receptors, it can be inferred that it affects the histaminergic and sigma-1 receptor mediated signaling pathways . The downstream effects of these pathways can influence various physiological functions, including pain perception, cognitive function, and potentially others.
Pharmacokinetics
The presence of the piperazine moiety may facilitate its passage through biological membranes, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with multiple targets. As an antagonist of the Histamine H3 and Sigma-1 receptors, it can modulate neurotransmitter release and cellular signaling, potentially leading to changes in pain perception, cognitive function, and other physiological processes .
生化分析
Biochemical Properties
These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked to a piperazine by a bond .
Cellular Effects
Some related compounds have shown significant activity against certain cells
Molecular Mechanism
It is suggested that the electron-withdrawing groups of this compound facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)pyridin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Subsequent deprotection steps yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of solid-phase synthesis and photocatalytic synthesis methods has also been explored to improve yield and efficiency .
化学反应分析
Types of Reactions
2-(Piperazin-1-yl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or pyridine rings .
科学研究应用
2-(Piperazin-1-yl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine moiety and exhibit various pharmacological activities.
Pyridine derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) are well-known pyridine derivatives with significant biological roles.
Uniqueness
2-(Piperazin-1-yl)pyridin-4-amine is unique due to its combined piperazine and pyridine structure, which allows it to interact with a diverse range of biological targets and participate in various chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
2-piperazin-1-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-1-2-12-9(7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJHLNATIXDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


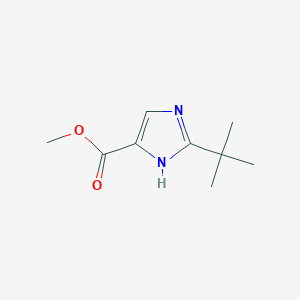
![4-Chloro-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1427921.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)
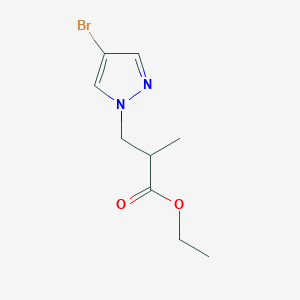
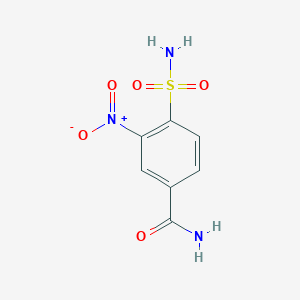
![N-[2-(4-bromophenyl)propan-2-yl]cyclobutanamine](/img/structure/B1427930.png)

![{[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]methyl}amine](/img/structure/B1427932.png)
![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine](/img/structure/B1427933.png)
![{[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methyl}amine](/img/structure/B1427937.png)
![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427938.png)

